2-Fluoro-4-morpholin-4-ylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

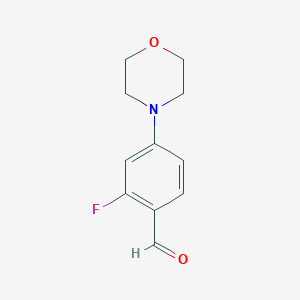

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCASSBRLOEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428093 | |

| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554448-63-4 | |

| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 554448-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-morpholin-4-ylbenzaldehyde chemical properties.

An In-depth Technical Guide on 2-Fluoro-4-morpholin-4-ylbenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and key technical data. The molecule incorporates a benzaldehyde core, a fluorine substituent, and a morpholine moiety. The morpholine ring is a common scaffold in biologically active compounds, often added to improve pharmacokinetic properties like water solubility and metabolic stability.[2] The fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it a valuable building block for drug development professionals.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature.[3][4] Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position.

Core Identifiers and Properties

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 554448-63-4 | [3][5] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [3][4][5] |

| Molecular Weight | 209.22 g/mol | [3][4][5] |

| Physical Form | Solid | [3][4] |

| Predicted Boiling Point | 375.6 ± 42.0 °C | [3] |

| Predicted Density | 1.240 g/cm³ | [3][5] |

| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Fc1cc(ccc1C=O)N2CCOCC2 | [4] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via nucleophilic aromatic substitution of a difluorinated precursor. The following protocol is based on a well-established procedure for the synthesis of analogous morpholinobenzaldehydes.[6]

Reaction Scheme

The logical workflow for the synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Procedure

-

Reaction Setup : In a dry reaction flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).[6] Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[6]

-

Reaction Execution : Stir the mixture at an elevated temperature (e.g., 100°C) for approximately 24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[6]

-

Precipitation : Slowly pour the concentrated residue into ice water and let it stand, ideally overnight, to allow the product to precipitate.[6]

-

Purification : Collect the precipitated solid by filtration, wash it with water, and then recrystallize from a suitable solvent like methanol to yield the purified this compound.[6]

Spectroscopic and Reactivity Profile

The structural features of the molecule give rise to a characteristic spectroscopic signature. The logical relationship between the molecule's components and its properties is illustrated below.

Caption: Structural components and their influence on chemical properties.

Expected Spectroscopic Data

-

¹H NMR : The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons (doublets and multiplets, ~6.5-7.8 ppm, showing coupling with the fluorine atom), and two triplets for the morpholine ring protons (~3.3 and ~3.8 ppm).

-

¹³C NMR : Characteristic signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with observable C-F coupling constants), and the carbons of the morpholine ring.

-

IR Spectroscopy : Key absorption bands are anticipated for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), the aromatic C=C stretching, the C-F bond, and the C-N bond of the morpholine ring.

-

Mass Spectrometry : The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 209.22.

Safety, Handling, and Storage

Hazard Identification

While specific toxicological data for this compound is limited, related benzaldehydes and fluorinated compounds require careful handling.[7][8] General GHS classifications for similar aldehydes include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[9]

Handling and PPE

-

Ventilation : Use only in a well-ventilated area, such as a fume hood.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][12]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[11]

Storage

-

Conditions : Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[3][11] The recommended storage temperature is between 2-8°C.[3]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11]

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-FLUORO-4-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 554448-63-4 [amp.chemicalbook.com]

- 4. 2-fluoro-4-(N-morpholino)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde

CAS Number: 554448-63-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its likely role as a building block for potent kinase inhibitors, particularly within the PI3K/mTOR signaling pathway.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position. This unique combination of functional groups makes it a valuable precursor in the synthesis of complex biologically active molecules.

| Property | Value | Source |

| CAS Number | 554448-63-4 | N/A |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | |

| Appearance | Solid | |

| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 | |

| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N | |

| Storage Class | 11 (Combustible Solids) |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Biological Significance and Applications in Drug Discovery

The 2-fluoro-4-morpholinophenyl moiety is a key pharmacophore found in a number of potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] Consequently, this compound serves as a crucial building block for the synthesis of these targeted anticancer agents.

The morpholine group often enhances the pharmacokinetic properties of a drug molecule, such as its aqueous solubility and metabolic stability. The fluorine atom can modulate the electronic properties of the aromatic ring, potentially improving binding affinity and metabolic profile.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in cancer.

References

- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-4-morpholin-4-yl-benzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Chemical Properties

2-Fluoro-4-morpholin-4-yl-benzaldehyde possesses a substituted benzaldehyde core. The key structural features include a fluorine atom at the C2 position, a morpholine ring attached at the C4 position via a nitrogen atom, and an aldehyde functional group at the C1 position.

The presence of the electron-withdrawing fluorine atom and the electron-donating morpholino group influences the electronic properties and reactivity of the aromatic ring and the aldehyde functionality. The morpholine moiety is a common scaffold in biologically active compounds, often improving pharmacokinetic properties such as solubility and metabolic stability.

Chemical Identifiers and Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol [1] |

| CAS Number | 554448-63-4[2] |

| Appearance | Solid[1] |

| SMILES | O=Cc1ccc(N2CCOCC2)cc1F |

| InChI | InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2[1] |

Synthesis

Proposed Synthetic Pathway:

A likely synthetic route involves the reaction of 2,4-difluorobenzaldehyde with morpholine in the presence of a base. The greater lability of the fluorine atom at the para position to the electron-withdrawing aldehyde group facilitates its substitution by the nucleophilic morpholine.

Figure 1: Proposed synthesis of 2-Fluoro-4-morpholin-4-yl-benzaldehyde.

Experimental Protocol (General Procedure):

Materials:

-

2,4-Difluorobenzaldehyde (1.0 equivalent)

-

Morpholine (1.1 - 1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzaldehyde and the solvent.

-

Add morpholine and the base to the stirred solution.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then typically poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.0 | s | - |

| Aromatic H (adjacent to CHO) | 7.5 - 7.8 | d | ~8-9 |

| Aromatic H (adjacent to F) | 6.7 - 7.0 | m | - |

| Aromatic H (adjacent to Morpholine) | 6.6 - 6.9 | m | - |

| Morpholine H (-O-CH₂-) | ~3.8 | t | ~4-5 |

| Morpholine H (-N-CH₂-) | ~3.3 | t | ~4-5 |

3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon. The fluorine substitution will result in C-F coupling for the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 185 - 195 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-N | 150 - 155 |

| Aromatic C-CHO | 130 - 135 |

| Aromatic CH | 100 - 120 |

| Morpholine C (-O-CH₂-) | ~66 |

| Morpholine C (-N-CH₂-) | ~48 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and the aromatic and morpholine moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong |

| C-F stretch | 1200-1250 | Strong |

| C-N stretch | 1100-1150 | Medium |

| C-O-C stretch (morpholine) | 1110-1120 | Strong |

3.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 209 |

| [M-H]⁺ | 208 |

| [M-CHO]⁺ | 180 |

Applications in Research and Drug Development

2-Fluoro-4-morpholin-4-yl-benzaldehyde serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The aldehyde group is a versatile functional handle for various chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig and related olefination reactions to form alkenes.

-

Condensation reactions to form imines and other heterocyclic systems.

-

Oxidation to the corresponding carboxylic acid.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the morpholine group can improve solubility and other pharmacokinetic properties.

Logical Relationship of Applications:

Figure 2: Synthetic utility of 2-Fluoro-4-morpholin-4-yl-benzaldehyde.

Conclusion

2-Fluoro-4-morpholin-4-yl-benzaldehyde is a synthetically useful intermediate with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited in public literature, its synthesis can be reasonably achieved through established methods. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis and properties of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-morpholin-4-ylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzaldehyde core, a fluorine atom, and a morpholine ring. The morpholine heterocycle is a prevalent scaffold in a wide array of biologically active compounds, often conferring favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability.[1] The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive building block for drug discovery.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.

Nomenclature and Physicochemical Properties

The systematic and unambiguous naming of a chemical compound is crucial for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-Fluoro-4-(morpholin-4-yl)benzaldehyde .[2]

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-Fluoro-4-(morpholin-4-yl)benzaldehyde |

| CAS Number | 554448-63-4 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Boiling Point | 375.6 ± 42.0 °C (Predicted) |

| Density | 1.240 g/cm³ (Predicted) |

| Physical Form | Solid |

| InChI | 1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 |

Table 1: Physicochemical Properties and Identifiers of this compound.[2][3]

Synthesis: Experimental Protocol

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group (in this case, a fluorine atom) from a difluorobenzaldehyde derivative by the secondary amine of morpholine. The following protocol is a representative method adapted from the synthesis of structurally similar compounds.[4][5]

Reaction: 2,4-Difluorobenzaldehyde reacts with morpholine in the presence of a base to yield this compound.

Materials:

-

2,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2,4-difluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to create a stirrable solution.

-

Add morpholine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Discovery

Substituted benzaldehydes are versatile intermediates in organic synthesis. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functional group is readily transformed into a variety of other functionalities, and the morpholine moiety is a key feature in many approved drugs.

The combination of the fluoro and morpholino groups makes this compound a precursor for synthesizing molecules with potential applications as:

-

Kinase inhibitors: The morpholine ring is a common feature in many kinase inhibitors.

-

Antibacterial agents: The related compound 3-fluoro-4-morpholinoaniline is an important intermediate for the antibiotic linezolid.[6]

-

CNS agents: The physicochemical properties imparted by the morpholine and fluorine can be advantageous for CNS drug candidates.

The aldehyde can be used in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity and explore new chemical space in drug discovery programs.[7]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis of this compound.

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-FLUORO-4-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 554448-63-4 [amp.chemicalbook.com]

- 4. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 5. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted values and information from structurally related compounds to offer a valuable resource for researchers.

Chemical Identity and Physical Properties

This compound, with the CAS number 554448-63-4, is a solid compound at room temperature.[1][2] Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 554448-63-4 | [3][4] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [4] |

| Molecular Weight | 209.22 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Predicted Boiling Point | 375.6 ± 42.0 °C | N/A |

| Predicted Density | 1.240 g/cm³ | [4] |

| Storage Conditions | Store at 2-8°C under an inert gas atmosphere. | N/A |

Synthesis and Experimental Protocols

A probable synthetic pathway would involve the reaction of 2,4-difluorobenzaldehyde with morpholine in the presence of a suitable base and solvent. The greater lability of the fluorine atom at the 4-position (para to the aldehyde group) to nucleophilic attack would favor the formation of the desired product.

Proposed Experimental Protocol (based on the synthesis of 4-morpholinobenzaldehyde):

Materials:

-

2,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde in anhydrous DMF, add morpholine and anhydrous potassium carbonate.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash it with water, and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Spectral Data (Predicted and Analog-Based)

No experimental spectral data for this compound has been found in the reviewed literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aldehyde proton (-CHO), aromatic protons, and the protons of the morpholine ring. The aromatic protons will likely show complex splitting patterns due to the fluorine substitution. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), signals for the aromatic carbons (with C-F couplings), and signals for the carbons of the morpholine ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹). C-H stretching vibrations for the aromatic and aldehyde protons, and C-N and C-O stretching vibrations for the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (209.22 g/mol ). |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main functional components: the aldehyde group, the fluorinated aromatic ring, and the morpholine moiety.

-

Aldehyde Group: The aldehyde functional group is susceptible to a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig reaction, aldol condensation).

-

Fluorinated Aromatic Ring: The fluorine atom and the morpholino group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom can activate the ring for certain nucleophilic substitutions.

-

Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.

The compound is expected to be stable under normal storage conditions, but it should be protected from strong oxidizing agents and excessive heat.[5]

Potential Biological Activity and Applications

While no specific biological studies on this compound have been reported, the morpholine scaffold is a well-established pharmacophore in drug discovery. Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a fluorine atom can further enhance the metabolic stability and pharmacokinetic properties of a molecule.

Given its structural features, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block in the development of new kinase inhibitors, receptor antagonists, or other biologically active molecules warrants further investigation.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. 2-fluoro-4-(N-morpholino)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 10-031198 - 2-fluoro-4-morpholin-4-yl-benzaldehyde | 55444… [cymitquimica.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. chemwhat.com [chemwhat.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Predicted Biological Activity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-Fluoro-4-morpholin-4-ylbenzaldehyde. As of the latest literature review, no specific studies detailing the biological evaluation of this compound have been published. The information presented herein is extrapolated from studies on structurally similar compounds, primarily its non-fluorinated analog, 4-morpholinobenzaldehyde, and other molecules containing the morpholine scaffold. This guide is intended to serve as a resource for initiating future research into this compound.

Introduction

This compound is a synthetic organic compound featuring a benzaldehyde core substituted with a fluorine atom at the C2 position and a morpholine ring at the C4 position. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry, often conferring favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. Furthermore, fluorine substitution can significantly modulate a compound's lipophilicity, metabolic fate, and binding affinity to biological targets.

While direct experimental data for this compound is not yet available, the known biological activities of its structural analogs suggest it may hold significant potential as a lead compound for drug discovery, particularly in the fields of oncology and infectious diseases. This guide will explore these potential activities, outline hypothetical experimental protocols for their investigation, and discuss the anticipated structure-activity relationships.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning experimental work, including solubility testing and formulation development.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 554448-63-4 |

| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 |

| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N |

Potential Biological Activities and Molecular Targets

Based on the established bioactivities of the 4-morpholinobenzaldehyde scaffold and related morpholine-containing heterocycles, several potential therapeutic applications can be hypothesized for this compound.

Anticancer Activity

Substituted benzaldehydes have been evaluated for their cytotoxicity against various cancer cell lines.[1] The close analog, 4-morpholinobenzaldehyde, has demonstrated potential in cancer therapy by inducing apoptosis in prostate and lung cancer models.[2]

3.1.1 Predicted Target: PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[3][4] The morpholine ring is a key structural feature in numerous potent PI3K inhibitors, including the well-characterized dual PI3K/mTOR inhibitor, ZSTK474.[3][5][6][7] The presence of the morpholine group in this compound makes the PI3K pathway a primary hypothetical target for its potential anticancer effects. Inhibition of PI3K can block downstream signaling through Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.

Figure 1. Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

3.1.2 Predicted Target: Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenase (ALDH) enzymes, particularly isoforms like ALDH1A3, are implicated in cancer cell survival and resistance, and are markers for cancer stem cells.[8][9] Analogs of 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, have been explored for antiproliferative activity.[10] Given its benzaldehyde core, this compound could potentially act as an inhibitor of ALDH isoforms, thereby targeting cancer stem cell populations.

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents.[11] Derivatives of 4-morpholinobenzohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13] Notably, the parent compound, 4-morpholinobenzaldehyde, has been investigated for its activity against Mycobacterium tuberculosis, targeting the MenA enzyme in the menaquinone biosynthetic pathway.[2] This suggests that this compound could be a valuable starting point for the development of new antimicrobial, particularly anti-tubercular, agents.

Hypothetical Experimental Protocols

To validate the predicted biological activities, a systematic screening process is required. The following sections detail standard experimental protocols that would be appropriate for an initial investigation of this compound.

Figure 2. General workflow for biological screening of a novel compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate, A549 for lung) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours. Control wells receive media with DMSO only.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the DMSO control. The IC₅₀ (concentration inhibiting 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

PI3K Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify direct enzymatic inhibition.

-

Reagents: PI3Kα enzyme, a fluorescently labeled PIP2 substrate (e.g., FITC-PIP2), a terbium-labeled anti-phospho-PIP3 antibody, and ATP.

-

Reaction Setup: The reaction is performed in a 384-well plate. To each well, add:

-

This compound at various concentrations.

-

PI3Kα enzyme.

-

FITC-PIP2 substrate.

-

-

Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at room temperature for 60 minutes.

-

Detection: A stop/detection solution containing EDTA and the Tb-labeled antibody is added to each well. The plate is incubated for another 60 minutes to allow antibody binding.

-

Data Acquisition: The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Analysis: The ratio of emission at 520 nm (FITC) to 495 nm (Terbium) is calculated. A decrease in this ratio indicates inhibition of PIP3 production. IC₅₀ values are calculated from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Bacterial Culture: A bacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or Staphylococcus aureus) is grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Compound Preparation: The test compound is serially diluted in a 96-well plate using the broth to achieve a range of concentrations.

-

Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data from Structurally Related Compounds

The following table summarizes known quantitative biological data for key structural analogs. This information provides a benchmark for interpreting future results from experiments on this compound.

| Compound/Analog | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) |

| 4-Morpholinobenzaldehyde | MenA Enzyme Inhibition | Mycobacterium tuberculosis | 13-22 µM[2] |

| 4-Morpholinobenzaldehyde Analog | Antiproliferative | Prostate & Lung Cancer | Apoptosis induction observed[2] |

| ZSTK474 (PI3K Inhibitor) | PI3Kα Inhibition | Enzyme Assay | 16 nM |

| Gedatolisib (PI3K/mTOR Inhibitor) | PI3Kα / mTOR Inhibition | Enzyme Assay | 0.4 nM / 1.6 nM |

| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivative | Antibacterial | Enterococcus faecalis | 3.91 µg/mL[13] |

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be dictated by its specific structural features.

-

Morpholine Ring: This group is likely crucial for activity, potentially forming key hydrogen bonds in the active site of target enzymes like PI3K. It also enhances solubility.

-

Benzaldehyde Group: The aldehyde acts as a hydrogen bond acceptor and a reactive center. It can be modified to a hydrazone or other derivatives to modulate activity.[12]

-

Fluorine at C2: The introduction of a fluorine atom at the ortho-position is expected to have several effects:

-

Electronic Withdrawal: It can alter the pKa of the morpholine nitrogen and the reactivity of the aromatic ring.

-

Conformational Constraint: It may lock the conformation of the molecule, potentially leading to higher binding affinity for a specific target.

-

Metabolic Blocking: It can prevent metabolic oxidation at that position, potentially increasing the compound's half-life.

-

Figure 3. Key structural features for SAR analysis.

(Note: The above DOT script is a conceptual representation. A chemical structure image would be needed for proper visualization.)

Conclusion

While direct biological data for this compound remains to be published, a comprehensive analysis of its structural components and the activities of its close analogs provides a strong rationale for its investigation as a novel therapeutic agent. The presence of the morpholine and benzaldehyde moieties suggests high potential for anticancer and antimicrobial activities, with the PI3K pathway and microbial enzymes being particularly promising targets. The ortho-fluoro substitution is predicted to further modulate these activities, potentially enhancing potency and improving pharmacokinetic properties. The experimental workflows outlined in this guide provide a clear path forward for the systematic evaluation of this compound, which may prove to be a valuable scaffold for the development of next-generation inhibitors.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. 4-Morpholinobenzaldehyde | High-Purity | RUO Supplier [benchchem.com]

- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and a review of the biological activities of structurally related compounds.

Chemical Properties and Data

This compound is a solid compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol .[1][2] The presence of a fluorine atom, a morpholine ring, and an aldehyde group makes it an interesting scaffold for further chemical modifications and a candidate for biological screening.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |

| Molecular Weight | 209.22 g/mol | [1][2] |

| CAS Number | 554448-63-4 | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 375.6 ± 42.0 °C | [1] |

| Density (Predicted) | 1.240 g/cm³ | [1] |

| pKa (Predicted) | 0.79 ± 0.40 | [1] |

Synthesis of this compound

The primary and most plausible method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a difluorinated benzaldehyde derivative with morpholine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a similar synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde.[3][4]

Materials:

-

2,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add morpholine (1.1-1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Spectroscopic Data:

While specific experimental data for this compound is not widely available, the following are predicted based on the analysis of similar structures.[5][6]

-

¹H NMR (CDCl₃): δ ~9.8 (s, 1H, CHO), 7.6-7.8 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.8-4.0 (t, 4H, O(CH₂)₂), 3.2-3.4 (t, 4H, N(CH₂)₂).

-

¹³C NMR (CDCl₃): δ ~189-191 (CHO), 160-165 (d, J_CF), 150-155 (d, J_CF), 130-135 (d, J_CF), 115-120, 100-105 (d, J_CF), 66-68 (O(CH₂)₂), 48-50 (N(CH₂)₂).

Biological Activity and Potential Applications

Direct biological studies on this compound are not extensively reported in the current literature. However, the morpholine and substituted benzaldehyde moieties are present in numerous biologically active compounds, suggesting potential areas of investigation for this molecule.

Morpholine is a common scaffold in medicinal chemistry known to be present in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug candidate.

Substituted benzaldehydes have been investigated for various biological activities. For instance, certain substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[8] Additionally, fluorinated organic molecules often exhibit enhanced biological activity and metabolic stability.[9] Fluorinated aminopterin analogues, for example, have shown potent inhibition of dihydrofolate reductase, an important target in cancer therapy.[10]

Given the structural features of this compound, it could be a valuable intermediate for the synthesis of novel therapeutic agents. Its potential biological activities could include:

-

Anticancer: As a scaffold for the development of novel cytotoxic agents.

-

Antimicrobial: The morpholine moiety is associated with antibacterial and antifungal properties.[11][12][13][14]

-

Enzyme Inhibition: The fluorinated benzaldehyde structure could be explored for the inhibition of various enzymes.[8][15]

Experimental Workflows and Diagrams

To aid in the understanding of the synthetic and potential biological pathways, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Potential workflow for biological evaluation.

Conclusion

This compound is a readily accessible compound through nucleophilic aromatic substitution. While direct biological data is currently limited, its structural motifs suggest it is a promising candidate for further investigation in drug discovery and development. Researchers are encouraged to explore its potential as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its biological activity profile and potential mechanisms of action.

References

- 1. rsc.org [rsc.org]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 2-Fluoro-4-morpholin-4-ylbenzaldehyde as a Versatile Building Block in Medicinal Chemistry

Introduction

2-Fluoro-4-morpholin-4-ylbenzaldehyde is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. The presence of the morpholine moiety often enhances aqueous solubility and metabolic stability, while the fluorine substitution can modulate the electronic properties and binding affinity of the final compound. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors, a critical class of anti-cancer agents.

Application in the Synthesis of Thieno[3,2-d]pyrimidine Based PI3K Inhibitors

A prominent application of this compound is in the construction of thieno[3,2-d]pyrimidine scaffolds, which are central to a number of potent and selective PI3K inhibitors. These inhibitors play a crucial role in regulating cell proliferation, survival, and metabolism by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

The aldehyde functionality of this compound allows for its effective use in condensation reactions with suitable amino-functionalized heterocycles to form a key intermediate, which can be further elaborated to the final active pharmaceutical ingredient (API). A notable example is in the synthesis of analogs of GDC-0941, a potent pan-PI3K inhibitor.

Quantitative Data on Relevant PI3K Inhibitors

The following table summarizes the in vitro inhibitory activities of several key PI3K inhibitors, highlighting the potency that can be achieved with scaffolds accessible through the use of this compound and related building blocks.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |

| GDC-0941 | 3 | 33 | 3 | 75 | 58 | [1] |

| Pictilisib (GDC-0941) | 3.3 | 36 | 3.0 | 60 | - | [2] |

| ZSTK474 | 16 | 130 | 23 | 43 | 9.5 | |

| Compound 17p | 31.8 | >1000 | 15.4 | >1000 | >1000 | [3] |

| Compound 8a | 47 (FAK) | - | - | - | - | [4] |

Experimental Protocols

The following protocols describe a proposed synthetic route to a potent thieno[3,2-d]pyrimidine-based PI3K inhibitor utilizing this compound as a key starting material.

Protocol 1: Synthesis of 2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine

This protocol details the synthesis of a key intermediate via a condensation reaction.

Materials:

-

This compound

-

4-Morpholino-thieno[3,2-d]pyrimidin-2-amine

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Dean-Stark apparatus

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a solution of this compound (1.0 eq) and 4-Morpholino-thieno[3,2-d]pyrimidin-2-amine (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Reduction: Dissolve the crude imine intermediate in a mixture of methanol and dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of a GDC-0941 Analog

This protocol describes the subsequent functionalization of the intermediate from Protocol 1 to yield a potent PI3K inhibitor.

Materials:

-

2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine

-

N-Methylpiperazine

-

Formaldehyde (37% aqueous solution)

-

Acetic acid

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Mannich Reaction: To a solution of 2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq) in methanol, add N-methylpiperazine (1.2 eq) followed by aqueous formaldehyde (1.5 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Work-up: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final GDC-0941 analog.

Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Experimental Workflow

Caption: Synthetic workflow for a PI3K inhibitor.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthetic Strategies for the Derivatization of 2-Fluoro-4-morpholin-4-ylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a key building block in modern medicinal chemistry. The inherent functionalities of this molecule—an electrophilic aldehyde, an activated aromatic ring, and a morpholine scaffold—offer multiple avenues for chemical modification. This note details field-proven protocols for reactions at the aldehyde group, including Reductive Amination, Knoevenagel Condensation, and Wittig Olefination, as well as Nucleophilic Aromatic Substitution (SNAr) at the ortho-fluoro position. Each section explains the underlying chemical principles, provides step-by-step protocols, and presents visual workflows to guide researchers in synthesizing diverse compound libraries for drug discovery and development.

Introduction: The Strategic Importance of the 2-Fluoro-4-morpholinyl Scaffold

The this compound moiety is a privileged scaffold frequently encountered in the development of targeted therapeutics, particularly kinase inhibitors. The morpholine group is known to enhance aqueous solubility and metabolic stability, conferring favorable pharmacokinetic properties upon drug candidates.[1] The strategic placement of a fluorine atom ortho to the aldehyde serves two primary purposes: it electronically activates the C-F bond towards nucleophilic aromatic substitution and modulates the pKa and conformation of the final molecule, which can be critical for binding affinity.[2]

Derivatives of this scaffold have shown significant promise as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4][5] The ability to rapidly and efficiently generate a diverse library of analogues from this starting material is therefore of high value to drug development professionals. This guide provides the foundational chemistry and actionable protocols to achieve this.

Synthetic Transformations at the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: Synthesis of Bioactive Amines

Reductive amination is a cornerstone reaction for converting aldehydes into amines.[6] The process involves the initial formation of an imine or iminium ion intermediate via condensation with a primary or secondary amine, followed by in-situ reduction to yield the final amine product. This method is highly favored for its broad substrate scope and operational simplicity.[7]

Causality & Mechanistic Insight: The reaction is typically performed as a one-pot procedure. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.[6]

Experimental Protocol: Reductive Amination with Benzylamine

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 4-12 hours until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-1-(2-fluoro-4-morpholinophenyl)methanamine.

Workflow Diagram: Reductive Amination

Caption: Workflow for one-pot reductive amination.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[8][9] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[9]

Causality & Mechanistic Insight: The reaction proceeds via the base-catalyzed formation of a carbanion from the active methylene compound. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the C=C double bond.[8] The electron-withdrawing fluorine atom on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, often facilitating the reaction.[8]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.3 M).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Progression: Stir the mixture at room temperature. The product often precipitates out of the solution as it forms. Monitor completion by TLC (typically 1-3 hours).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-((2-fluoro-4-morpholinophenyl)methylene)malononitrile.

Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation pathway.

Wittig Olefination: Synthesis of Alkenes

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10][12]

Causality & Mechanistic Insight: The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[11] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10] The stereochemistry of the resulting alkene (E/Z) depends on the stability of the ylide used.[13][14] Unstabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (e.g., containing an adjacent carbonyl group) favor E-alkenes.[14]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir for 1 hour at 0 °C; the formation of the deep red ylide indicates completion.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: Purify the crude residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

| Reaction Type | Key Reagents | Product Class | Typical Conditions |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amines | DCM, Room Temp |

| Knoevenagel Condensation | Active Methylene Compound, Piperidine | α,β-Unsaturated Nitriles/Esters | Ethanol, Room Temp |

| Wittig Olefination | Phosphonium Salt, Strong Base (n-BuLi) | Alkenes | Anhydrous THF, 0 °C to RT |

| Table 1: Summary of Reactions at the Aldehyde Functionality. |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent aldehyde group. This allows for the introduction of a variety of nucleophiles, further expanding the chemical diversity of the scaffold.

Causality & Mechanistic Insight: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[15] A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] In the subsequent step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. The reaction is highly dependent on the electron-withdrawing nature of groups ortho and para to the leaving group.[2]

Experimental Protocol: SNAr with a Thiol Nucleophile

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and 4-methoxythiophenol (1.2 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry. Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate.

-

Purification: Purify the crude product by recrystallization or silica gel chromatography.

Workflow Diagram: SNAr Reaction

Caption: General workflow for SNAr derivatization.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of diverse chemical libraries. The protocols outlined in this application note provide robust and reproducible methods for modifying the molecule at two key positions: the aldehyde functionality and the C2-fluoro position. By employing Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and Nucleophilic Aromatic Substitution, researchers can efficiently access a wide range of novel derivatives with significant potential for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of the 2-Fluoro-4-morpholin-4-ylbenzaldehyde Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-fluoro-4-morpholin-4-ylbenzaldehyde scaffold is a key pharmacophore in the development of targeted therapies, particularly in the realm of oncology. The unique combination of a fluorine-substituted phenyl ring and a morpholine moiety confers advantageous physicochemical and pharmacokinetic properties, making it a valuable starting point for the design of potent and selective kinase inhibitors. This document provides an overview of its application, focusing on the inhibition of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, and includes detailed protocols for the synthesis and evaluation of derivative compounds.

Introduction to the this compound Scaffold

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, known to enhance water solubility and metabolic stability of drug candidates.[1] When combined with a fluorinated benzaldehyde, as in the this compound structure, it provides a versatile platform for creating derivatives with high affinity and selectivity for specific biological targets. The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, further influencing its biological activity and pharmacokinetic profile.[1]

Application in Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[3] Derivatives of the this compound scaffold have shown significant promise as inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[4][5]

The morpholine group in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[6][7] By modifying the benzaldehyde portion of the scaffold, medicinal chemists can fine-tune the selectivity of the inhibitors for different PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ) or achieve dual inhibition of PI3K and mTOR.[4]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cellular processes.

Caption: The PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds derived from morpholino-containing scaffolds against various PI3K isoforms and cancer cell lines.

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 15e | PI3K p110α | 2.0 | A375 Melanoma | 0.58 | [4] |

| 17p | PI3Kα | 31.8 ± 4.1 | - | - | [6][7] |

| 17p | PI3Kδ | 15.4 ± 1.9 | - | - | [6][7] |

| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | - | [6][7] |

| 8a | FAK | 47 ± 6 | H1975 | 0.044 ± 0.011 | [8] |

| 8a | FAK | 47 ± 6 | A431 | 0.119 ± 0.036 | [8] |

| 8c | FAK | 30 ± 7 | - | - | [8] |

| 8d | FAK | 40 ± 11 | - | - | [8] |

| CH5132799 | PI3Kα | 14 | - | - | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of kinase inhibitors starting from this compound. The aldehyde can be converted to various heterocyclic core structures (e.g., quinazolines, pyrimidines) which are then further functionalized.

Caption: General synthetic workflow.

Materials:

-

This compound

-

Appropriate reagents for cyclization (e.g., aminobenzonitrile for quinazoline formation)

-

Solvents (e.g., DMF, DMSO, ethanol)

-

Catalysts (e.g., palladium catalyst for cross-coupling reactions)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of the Heterocyclic Core:

-

Dissolve this compound in a suitable solvent.

-

Add the appropriate core-forming reagents.

-

Heat the reaction mixture under reflux for the required time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Functionalization of the Core:

-

Dissolve the heterocyclic core in an appropriate solvent.

-

Add the desired functional group precursor (e.g., boronic acid for Suzuki coupling).

-

Add the catalyst and any necessary ligands or bases.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the catalyst and other impurities.

-

Purify the final compound by column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the purity of the final compounds using HPLC.

-

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of synthesized compounds against a specific kinase (e.g., PI3Kα).

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Substrate (e.g., PIP2)

-

ATP

-

Synthesized inhibitor compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-